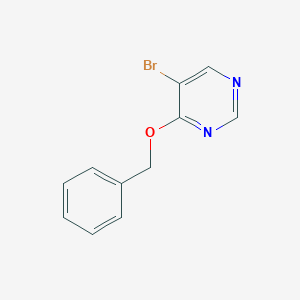

4-(benzyloxy)-5-bromopyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(benzyloxy)-5-bromopyrimidine is a heterocyclic organic compound with the molecular formula C11H9BrN2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a benzyloxy group at position 4 and a bromine atom at position 5. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-5-bromopyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate (Cs2CO3) in a solvent mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) at room temperature. The reaction proceeds smoothly to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the same synthetic route mentioned above. The reaction conditions can be optimized for higher yields and purity, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(benzyloxy)-5-bromopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at position 5 can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form 2,5-disubstituted pyrimidines.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(II) chloride (PdCl2) with triphenylphosphine (PPh3) is commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

2,5-Disubstituted Pyrimidines: These are the primary products formed from Suzuki-Miyaura coupling reactions involving this compound.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

4-(Benzyloxy)-5-bromopyrimidine serves as an important intermediate in the synthesis of diverse pyrimidine derivatives. The compound's structure allows it to participate in various chemical reactions, including:

- Suzuki–Miyaura Coupling Reaction: This method forms carbon-carbon bonds effectively, utilizing a boronic acid derivative and a halogenated pyrimidine under palladium catalysis. It is optimized for high yield and purity, often employing advanced purification techniques like chromatography.

- Synthesis of Antiviral Agents: Research has shown that derivatives of this compound can be synthesized to target retrovirus replication, illustrating its utility in developing antiviral therapeutics.

The biological activities of this compound have been extensively studied, particularly in the context of medicinal chemistry. Notable findings include:

- Enzyme Inhibition: The compound has been identified as an inhibitor of acetylcholinesterase, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. This inhibition suggests potential applications in neuropharmacology.

- Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

- Anticancer Activity: Preliminary studies have demonstrated that this compound can reduce cell viability in cancer cell lines such as HeLa (cervical cancer) and A549 (lung adenocarcinoma). The compound appears to induce apoptosis through specific signaling pathways, making it a candidate for further anticancer research .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Study on Anticancer Activity: A study evaluated a series of bromopyrimidine analogs for their anticancer properties against multiple cancer cell lines using MTT assays. Results indicated that several compounds demonstrated significant cytotoxicity, suggesting that modifications to the pyrimidine structure can enhance biological activity .

- Antimicrobial Evaluation: In vitro evaluations revealed that certain derivatives exhibited strong activity against both bacterial and fungal species. These findings support the potential use of this compound in developing new antimicrobial agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Wirkmechanismus

The mechanism of action of 4-(benzyloxy)-5-bromopyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit enzymes involved in cell proliferation and survival. The benzyloxy and bromine substituents play a crucial role in enhancing its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

2-Benzyloxy-5-bromopyrimidine: Similar in structure but with the benzyloxy group at position 2.

4-Methoxy-5-bromopyrimidine: Features a methoxy group instead of a benzyloxy group at position 4.

4-Benzyloxy-5-chloropyrimidine: Contains a chlorine atom instead of bromine at position 5.

Uniqueness: 4-(benzyloxy)-5-bromopyrimidine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both benzyloxy and bromine groups enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .

Biologische Aktivität

4-(Benzyloxy)-5-bromopyrimidine is a compound belonging to the pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom at the 5-position and a benzyloxy group at the 4-position of the pyrimidine ring. This configuration is crucial for its biological activity, particularly in targeting specific proteins involved in cancer and inflammation.

This compound primarily acts as an inhibitor of Heat Shock Protein 90 (HSP90) , a molecular chaperone that plays a critical role in protein folding and stabilization. The inhibition of HSP90 disrupts several signaling pathways, including:

- AKT Pathway : Inhibition leads to reduced cell survival and proliferation.

- ERK Pathway : Affects cell differentiation and survival.

This compound's ability to modulate these pathways has significant implications for cancer therapy, particularly in breast cancer cell lines where it exhibits notable antiproliferative effects .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits strong antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold showed IC50 values in the low micromolar range when tested against breast cancer cells, indicating potent anticancer properties .

Anti-inflammatory Properties

Research has also indicated that derivatives of this compound possess anti-inflammatory properties. These compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. For example, related compounds have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Study on Breast Cancer Cell Lines

A study evaluated the effectiveness of this compound derivatives on breast cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through the degradation of client proteins associated with HSP90, such as AKT and ERK. The most potent derivative exhibited an IC50 value of 0.21 μM against HSP90α .

Synthesis and Biological Testing

Another study focused on synthesizing various derivatives of this compound and assessing their biological activities. The synthesized compounds were tested for their antibacterial and antifungal properties, revealing significant activity against pathogens such as E. coli and S. aureus .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-bromo-4-phenylmethoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEVRYVDWYTABG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.